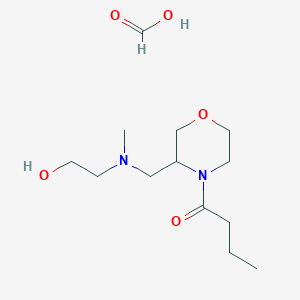![molecular formula C15H14N2O2 B2361864 5-[(E)-(2,5-dimethylphenyl)diazenyl]-2-hydroxybenzaldehyde CAS No. 1059605-20-7](/img/structure/B2361864.png)
5-[(E)-(2,5-dimethylphenyl)diazenyl]-2-hydroxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(E)-(2,5-dimethylphenyl)diazenyl]-2-hydroxybenzaldehyde , also known as methyl 2-hydroxy-5-[(E)-phenyldiazenyl]benzoate , is a compound with an intriguing molecular structure. It belongs to the class of indole derivatives , which have gained attention due to their diverse biological activities .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-hydroxybenzaldehyde with an aryl diazonium salt derived from 2,5-dimethylphenylamine . The E-isomer configuration of the azo group is crucial for its biological properties .
Molecular Structure Analysis
The molecular formula of this compound is C14H12N2O3 . It contains an indole nucleus (benzopyrrole) and an azo group . The indole scaffold contributes to its aromatic nature and provides a valuable pharmacophore for drug development .
Chemical Reactions Analysis
- Antiviral Activity : Some indole derivatives exhibit antiviral properties. For instance, 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives demonstrated inhibitory activity against influenza A virus .
- Anticancer Response : Certain indole derivatives, including those containing the (E)-methyl 3-(1-tolyl-1H-indol-5-yl)acrylate moiety, have shown anticancer effects against cell lines such as HT-29 and K562 .
Applications De Recherche Scientifique
Luminescence Sensing
5-[(E)-(2,5-Dimethylphenyl)diazenyl]-2-hydroxybenzaldehyde and related compounds have been studied for their potential in luminescence sensing. For instance, certain lanthanide metal-organic frameworks with similar structural components show sensitivity to benzaldehyde-based derivatives, indicating potential use in fluorescence sensors (Shi et al., 2015).
Synthesis of Chemical Entities
Compounds related to this compound have been used in the synthesis of new chemical entities. For example, certain methyl esters involving similar structures have been developed for treating hyperproliferative disorders and cancer (Kucerovy et al., 1997).
Quantum Chemical Computational Studies
Azo-enamine tautomers related to this compound have been synthesized and characterized, including studies on their molecular structure and quantum chemical properties (Gözel et al., 2014).
Antibacterial and Radical Scavenging Properties
Some derivatives of this compound have been studied for their antibacterial and radical scavenging properties, demonstrating significant activity against various bacteria (Azarbani et al., 2016).
Reactions with Alkynes, Alkenes, or Allenes
Research has explored the reactivity of 2-hydroxybenzaldehydes, closely related to this compound, with various alkynes, alkenes, and allenes. This demonstrates their potential in synthesizing diverse organic compounds (Kokubo et al., 1999).
Synthesis of Pyrazoline Compounds
The compound has been used as a starting material in the synthesis of new pyrazoline compounds, which are of interest for their potential pharmaceutical applications (Hussein, 2014).
Solid State Fluorescence
Tricyanofuran derivatives containing a fragment similar to this compound exhibit solid-state fluorescence, suggesting applications in optical materials (Belikov et al., 2019).
Propriétés
IUPAC Name |
5-[(2,5-dimethylphenyl)diazenyl]-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-10-3-4-11(2)14(7-10)17-16-13-5-6-15(19)12(8-13)9-18/h3-9,19H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQQDDYJENAEZBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N=NC2=CC(=C(C=C2)O)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

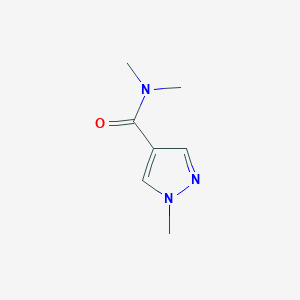
![4-[1-(4-Chlorophenyl)sulfonylazetidin-3-yl]oxypyridine](/img/structure/B2361782.png)
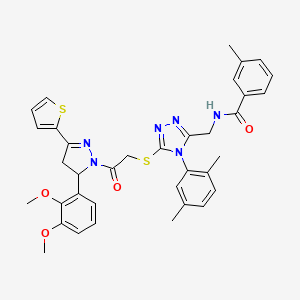
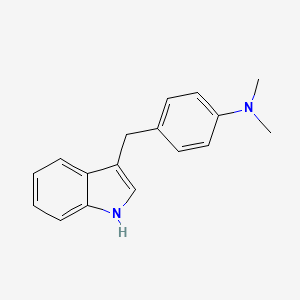
![N-(2,5-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2361789.png)
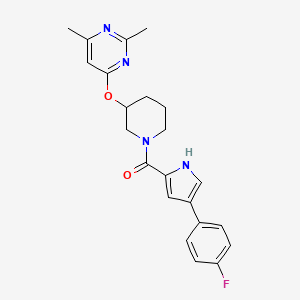
![2-fluoro-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2361792.png)
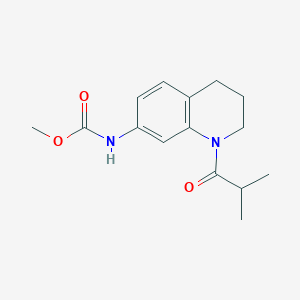
![(1-Chloronaphtho[2,1-b]thiophen-2-yl)[4-(4-methoxyphenyl)piperazino]methanone](/img/structure/B2361795.png)
![2-[[1-[2-(2,5-Dioxopyrrolidin-1-yl)acetyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2361796.png)
![tert-butyl N-[(1-hydroxycyclopentyl)methyl]-N-methylcarbamate](/img/structure/B2361797.png)

![(1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2361799.png)
